1,1,2-Tris(ethylsulfanyl)ethane

Description

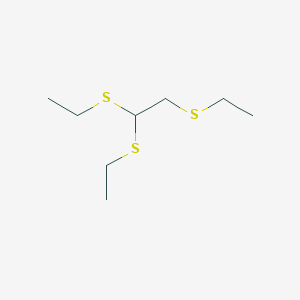

1,1,2-Tris(ethylsulfanyl)ethane (CAS: Not explicitly provided) is an organosulfur compound characterized by three ethylsulfanyl (–S–CH₂CH₃) groups attached to an ethane backbone. Organosulfur compounds like this are critical in organic synthesis, catalysis, and material science due to their nucleophilicity, stability, and ability to participate in redox reactions .

Properties

CAS No. |

7038-14-4 |

|---|---|

Molecular Formula |

C8H18S3 |

Molecular Weight |

210.4 g/mol |

IUPAC Name |

1,1,2-tris(ethylsulfanyl)ethane |

InChI |

InChI=1S/C8H18S3/c1-4-9-7-8(10-5-2)11-6-3/h8H,4-7H2,1-3H3 |

InChI Key |

RFFGAJMZGJBJFB-UHFFFAOYSA-N |

Canonical SMILES |

CCSCC(SCC)SCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2-Tris(ethylsulfanyl)ethane typically involves the reaction of ethyl mercaptan with a suitable ethane derivative. One common method is the elimination of hydrogen chloride from 2-chloro-1,1-bis(ethylsulfanyl)ethane, which can be achieved under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1,1,2-Tris(ethylsulfanyl)ethane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it back to simpler thiol derivatives.

Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alkoxides can be employed under appropriate conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted ethane derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,2-Tris(ethylsulfanyl)ethane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which 1,1,2-Tris(ethylsulfanyl)ethane exerts its effects depends on its chemical interactions with molecular targets. The ethylsulfanyl groups can interact with various biological molecules, potentially disrupting cellular processes. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and functional group impacts between 1,1,2-Tris(ethylsulfanyl)ethane and selected analogs:

| Compound Name | Molecular Formula | Substituents | Key Functional Features |

|---|---|---|---|

| This compound | C₈H₁₈S₃ (inferred) | Three ethylsulfanyl groups | High nucleophilicity; moderate stability |

| 1,1,1-Trifluoro-2-(methylsulfanyl)ethane | C₃H₅F₃S | Trifluoromethyl + methylsulfanyl | Enhanced electronegativity; fluorophilic |

| 1,1,2-TRIS(ETHOXYSILYL)ETHANE | C₈H₂₀O₆Si₃ (inferred) | Three ethoxysilyl groups | Hydrolytic stability; siloxane network formation |

| 1,1,2-Trichloroethane | C₂H₃Cl₃ | Three chlorine atoms | High toxicity; environmental persistence |

| 1,2-Bis(trimethylsiloxy)ethane | C₈H₂₂O₂Si₂ | Two trimethylsiloxy groups | Thermal stability; hydrophobic |

Structural Insights :

- Ethylsulfanyl vs. Halogen Groups : Unlike chlorinated ethanes (e.g., 1,1,2-Trichloroethane), the ethylsulfanyl substituents in this compound are less electronegative but more nucleophilic, favoring thiol-ene reactions and metal coordination .

- Silicon-Based Analogs: 1,1,2-TRIS(ETHOXYSILYL)ETHANE forms robust siloxane networks, whereas ethylsulfanyl groups may enhance solubility in non-polar solvents and facilitate crosslinking in polymers .

Physical and Chemical Properties

| Property | This compound | 1,1,2-Trichloroethane | 1,1,1-Trifluoro-2-(methylsulfanyl)ethane |

|---|---|---|---|

| Boiling Point | ~200–220°C (estimated) | 113–114°C | 85–90°C |

| Solubility | Soluble in organic solvents | Limited water solubility | Moderate in polar aprotic solvents |

| Reactivity | Nucleophilic substitutions | Dehydrohalogenation | Fluorine-mediated reactions |

| Toxicity (LD50, oral rat) | Likely low (inferred) | 0.1–0.3 g/kg | Data limited; moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.